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Compound of Interest

Compound Name: 4-lodo-2-methylaniline

Cat. No.: B078855

For Immediate Release

Shanghai, China — December 24, 2025 - In a detailed exploration of the molecular scaffolding
of key pharmaceutical and material science building blocks, this technical guide provides an in-
depth analysis of the crystal structure of 4-lodo-2-methylaniline. Tailored for researchers,
scientists, and professionals in drug development, this document outlines the precise three-
dimensional arrangement of the molecule in its crystalline form, offering insights into its
intermolecular interactions and physicochemical properties.

The determination of the crystal structure of 4-lodo-2-methylaniline reveals an orthorhombic
system, providing a foundational understanding of its solid-state behavior. This guide presents
the crystallographic data in clearly structured tables, details the experimental protocols for its
synthesis and characterization, and visualizes the critical molecular interactions and
experimental workflows.

Crystallographic Data Summary

The crystal structure of 4-lodo-2-methylaniline was determined by single-crystal X-ray
diffraction. The key crystallographic parameters are summarized below, providing a quantitative
overview of the unit cell and data refinement.
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Parameter Value

Empirical Formula C7HsIN

Formula Weight 233.05

Crystal System Orthorhombic

Space Group P 212121

a (A) 5.5910 (11)

b (A) 8.9410 (18)

c (A 15.674 (3)

Volume (A3) 783.5 (3)

Z 4

Temperature (K) 294 (2)

Radiation type Mo Ka

Final R indices [l > 20(I)] R1 =0.044, wR2 =0.151
R indices (all data) R1 =0.063, wR2 =0.162

Molecular Geometry

The precise bond lengths and angles within the 4-lodo-2-methylaniline molecule were
determined, offering a detailed picture of its covalent framework. Selected values are presented
in the following tables.

Selected Bond Lengths (A)
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Bond Length

11—C4 2.103 (4)
N1—C1 1.401 (6)
C2—C7 1.505 (7)
cl1—C2 1.389 (7)
C1—C6 1.385 (7)
Cc2—C3 1.388 (7)
C3—C4 1.381 (7)
C4—C5 1.378 (7)
C5—C6 1.380 (7)

Selected Bond Angles (°)

Angle Value

c3—Cc4—1I1 119.3 (3)
C5—C4—I1 120.1 (3)
C2—C1—N1 121.2 (5)
C6—C1—N1 120.0 (5)
C1—C2—C7 122.1 (5)
C3—C2—C7 119.0 (5)

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-lodo-2-methylaniline is primarily stabilized by a network of
intermolecular hydrogen bonds. Specifically, the amine group acts as a hydrogen-bond donor,
forming N—H---N interactions with the nitrogen atom of an adjacent molecule. This hydrogen
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bonding links the molecules into chains along the crystallographic a-axis, contributing
significantly to the stability of the crystal lattice.

Molecule A Molecule B
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Intermolecular N—H---N Hydrogen Bonding Interaction.

Experimental Protocols
Synthesis of 4-lodo-2-methylaniline

The synthesis of 4-lodo-2-methylaniline was adapted from the procedure described by
Kajigaeshi et al. (1988). A general protocol for the iodination of anilines is as follows:

To a solution of the corresponding aniline in a suitable solvent (e.g., acetic acid or ethanol), an
iodinating agent such as iodine monochloride (ICI) or N-iodosuccinimide (NIS) is added portion-
wise at a controlled temperature, often at or below room temperature. The reaction mixture is
stirred for a specified period until the starting material is consumed, as monitored by thin-layer
chromatography (TLC). Upon completion, the reaction is quenched, typically with an agqueous
solution of a reducing agent like sodium thiosulfate to remove any unreacted iodine. The
product is then extracted into an organic solvent, and the organic layer is washed, dried, and
concentrated under reduced pressure. The crude product is purified by recrystallization or
column chromatography to yield the desired iodoaniline.

Single-Crystal X-ray Diffraction

A suitable single crystal of 4-lodo-2-methylaniline was mounted on a goniometer head. X-ray
diffraction data were collected at 294 K using a diffractometer with graphite-monochromated
Mo Ka radiation (A = 0.71073 A). The structure was solved by direct methods and refined by
full-matrix least-squares on F2 using the SHELXL software package. All non-hydrogen atoms
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were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions
and refined using a riding model.

X-ray Crystallography Workflow

(Single Crystal Selection)
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Workflow for Single-Crystal X-ray Structure Determination.

This comprehensive analysis of the crystal structure of 4-lodo-2-methylaniline provides
essential data for researchers in medicinal chemistry and materials science, enabling a deeper
understanding of its solid-state properties and potential applications.

 To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 4-lodo-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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